molecular formula C26H42N12O8 B3231315 L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- CAS No. 131748-26-0

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-

Cat. No.: B3231315
CAS No.: 131748-26-0
M. Wt: 650.7 g/mol
InChI Key: FVDBNXBFCARYQV-ATIWLJMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a pentapeptide comprising L-Arginine followed by four amino acids: glutamine, histidine, asparagine, and proline. For instance:

  • L-Arginine is a precursor for nitric oxide (NO), a critical vasodilator and signaling molecule involved in cardiovascular health and immune function .
  • Glutamine supports cellular energy metabolism and immune regulation.
  • Histidine contributes to enzyme function and metal ion binding.
  • Asparagine and proline influence peptide stability and conformational flexibility.

The combination of these residues may enhance bioavailability, receptor targeting, or enzymatic resistance compared to free L-Arginine.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N12O8/c27-14(5-6-19(28)39)21(41)36-16(9-13-11-32-12-34-13)22(42)37-17(10-20(29)40)24(44)38-8-2-4-18(38)23(43)35-15(25(45)46)3-1-7-33-26(30)31/h11-12,14-18H,1-10,27H2,(H2,28,39)(H2,29,40)(H,32,34)(H,35,43)(H,36,41)(H,37,42)(H,45,46)(H4,30,31,33)/t14-,15-,16-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDBNXBFCARYQV-ATIWLJMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The peptide undergoes oxidation primarily at its histidine residue. Key findings include:

Reagent/Condition Product Mechanism
Hydrogen peroxide (H₂O₂)Histidine derivatives (e.g., 2-oxo-histidine)Radical-mediated oxidation of imidazole ring, forming carbonyl groups .
Metal-catalyzed oxidationHydroxylated histidineFe³⁺/O₂ systems generate reactive oxygen species (ROS) targeting side chains .

Research Insights :

  • Histidine’s imidazole group is highly reactive under oxidative conditions, forming stable intermediates used in redox signaling studies .

  • Oxidation rates depend on pH and solvent polarity, with optimal activity observed near neutral pH .

Reduction Reactions

Reduction primarily targets disulfide bonds (if present) or modifies arginine’s guanidinium group:

Reagent/Condition Product Application
Dithiothreitol (DTT)Thiol-containing peptidesCleavage of synthetic disulfide bonds during purification .
Sodium borohydride (NaBH₄)Reduced arginine derivativesStabilization of intermediates in peptide synthesis .

Key Findings :

  • Arginine’s guanidinium group resists reduction under mild conditions but reacts with strong reductants like NaBH₄ in acidic environments .

Substitution Reactions

The peptide participates in nucleophilic substitution, particularly at primary amines (e.g., arginine’s α-amino group):

Reagent Product Conditions
Alkyl halides (e.g., CH₃I)N-alkylated arginineAlkylation occurs in polar aprotic solvents (e.g., DMF) at 25°C .
Acyl chlorides (e.g., AcCl)Acetylated N-terminusReaction proceeds via Schotten-Baumann conditions (aqueous/organic interface) .

Mechanistic Notes :

  • Substitution at the N-terminus is favored due to lower steric hindrance compared to side-chain amines .

Cyclization and Cross-Linking

Cyclization reactions are prominent due to the peptide’s sequence flexibility:

Reagent/Condition Product Significance
Formaldehyde (HCHO)Lactams (e.g., pyroglutamate)Forms stable cyclic structures via hydroxymethylation of glutamine .
GlutaraldehydeIntermolecular cross-linksStabilizes peptide aggregates for structural studies .

Case Study :

  • Formaldehyde induces cyclization of glutamine residues into pyroglutamate via a phosphate-catalyzed mechanism (activation energy: 83.8 kJ/mol) .

Comparative Reactivity with Related Peptides

The reactivity profile differs from simpler arginine-containing peptides:

Peptide Key Reaction Unique Feature
L-Arginine, L-histidyl-L-seryl-...Faster oxidation at serineSerine’s hydroxyl group increases susceptibility to ROS .
L-Arginine, glycyl-L-leucyl-...Enhanced alkylation kineticsAbsence of steric hindrance from proline improves substitution yields .

Scientific Research Applications

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, L-arginine is known to be a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. The peptide may also interact with receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts the target peptide with structurally related compounds and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Functions Applications
L-Arginine C₆H₁₄N₄O₂ 174.2 Guanidino group, α-amino acid backbone NO synthesis, vasodilation, protein synthesis, immune modulation Supplements, cardiovascular therapies
L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- (hypothetical) ~C₂₅H₄₂N₁₂O₁₀ ~650–700* Peptide bonds, imidazole (histidine), amide (asparagine), pyrrolidine (proline) Potential enhanced stability, targeted NO delivery, or receptor-specific interactions Drug delivery systems, metabolic therapies
L-Arginine, L-isoleucyl-L-isoleucylglycylglycyl-... () C₇₇H₁₂₇N₂₉O₂₀ 1779.01 Multiple peptide bonds, branched-chain amino acids Unclear; likely structural or signaling roles in niche biological processes Research applications, specialized therapeutics
L-Arginine HCL () C₆H₁₄N₄O₂·HCl 210.7 Hydrochloride salt form of L-Arginine Improved solubility and stability for oral/formulated supplements Nutraceuticals, pharmaceuticals

*Estimated based on average amino acid molecular weights.

Key Differences

  • Peptide-bound L-Arginine (e.g., ) may exhibit prolonged half-life due to resistance to enzymatic degradation, though this depends on sequence and modifications .
  • Pharmacological Mechanisms: While free L-Arginine directly boosts NO production, peptides may require cleavage by proteases to release active residues, delaying effects . Peptides with histidine (e.g., ) could bind metal ions or modulate enzyme activity, expanding therapeutic scope beyond NO pathways .
  • Market and Applications :

    • L-Arginine dominates the nutraceutical and sports nutrition markets due to its established role in blood flow and muscle growth .
    • Peptide derivatives are niche, primarily in drug development (e.g., Aviptadil in ), targeting specific receptors or delivery systems.

Biological Activity

L-Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, particularly as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular health and metabolic functions. The compound , L-Arginine, L-Glutaminyl-L-Histidyl-L-Asparaginyl-L-Prolyl , suggests a complex structure involving multiple amino acids, potentially enhancing its biological activity through synergistic effects.

Overview of Biological Functions

  • Nitric Oxide Synthesis :
    • L-Arginine is essential for the production of NO, a potent vasodilator that regulates blood flow and has implications in cardiovascular health. NO is involved in numerous physiological processes including neurotransmission and immune response .
  • Metabolic Pathways :
    • Beyond NO synthesis, L-Arginine contributes to the urea cycle, detoxifying ammonia and supporting metabolic homeostasis. It also serves as a precursor for other important biomolecules such as creatine and polyamines .
  • Immune Function :
    • Supplementation with L-Arginine has been shown to enhance immune responses, improve wound healing, and support recovery from physical stress .

Case Studies and Clinical Trials

  • Cardiovascular Health :
    • A review highlighted the effectiveness of L-Arginine in managing conditions like hypertension and coronary artery disease. In clinical settings, oral supplementation (5 g/day) improved endothelial function and reduced blood pressure in elderly women with type 2 diabetes .
  • Athletic Performance :
    • Studies have indicated that L-Arginine supplementation can enhance exercise performance by increasing blood flow to muscles. A systematic review found that while acute supplementation could improve physical performance metrics, chronic use showed mixed results regarding its efficacy in resistance training .
  • Hypoxia Adaptation :
    • Research has explored the role of L-Arginine in hypoxia resistance, demonstrating its potential to improve physiological reactivity in athletes exposed to low oxygen environments .

Summary of Clinical Findings on L-Arginine Supplementation

StudyPopulationInterventionOutcome
Zembowicz et al. (2021)Elderly women with diabetes5 g/day for 14 daysReduced systolic/diastolic pressure; improved vasoreactivity
F1000Research (2023)Resistance training athletesVaried doses (0.075 - 12 g/day)Mixed effects on NO production; some improvement in performance
PMC10179183 (2023)Athletes under hypoxiaSupplementation with L-ArginineEnhanced adaptation to hypoxic conditions

The biological activity of L-Arginine is mediated through several mechanisms:

  • Vasodilation : By increasing NO levels, L-Arginine promotes vasodilation, improving blood flow and oxygen delivery to tissues.
  • Protein Synthesis : It activates signaling pathways such as mTOR, which are crucial for muscle growth and repair .
  • Hormonal Regulation : L-Arginine influences the secretion of growth hormone, which can enhance muscle mass and recovery post-exercise .

Q & A

Q. Example Data :

  • Limit of detection (LOD): 0.1 µM in serum .
  • Recovery rate: 92–97% in spiked plasma samples .

Advanced: How can contradictory bioactivity data for this peptide in nitric oxide (NO) pathways be resolved?

Answer:
Contradictions may arise from:

  • Cellular uptake variability : Measure intracellular L-arginine levels via HPLC or fluorometric assays to confirm substrate availability .
  • Enzyme kinetics : Perform Michaelis-Menten analyses on NO synthase (NOS) activity under varying L-arginine concentrations to assess Km and Vmax .
  • Control experiments : Use NOS inhibitors (e.g., L-NAME) to isolate peptide-specific effects from endogenous NO production .

Critical Insight :
The "L-arginine paradox" (exogenous L-arginine enhancing NO despite high intracellular levels) suggests transport mechanisms (e.g., CAT-1 transporters) are rate-limiting .

Advanced: What strategies optimize experimental design for studying this peptide's interaction with molecular targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors/enzymes in real-time .
  • Circular dichroism (CD) : Analyze secondary structure changes upon target binding (e.g., α-helix stabilization) .
  • Mutagenesis studies : Replace key residues (e.g., histidine in the sequence) to identify critical interaction sites .

Q. Example Finding :

  • Histidine residues in the sequence may coordinate metal ions (e.g., Zn²⁺), altering conformational stability .

Advanced: How can researchers address discrepancies in reported pharmacokinetic profiles of this peptide?

Answer:

  • Species-specific metabolism : Compare degradation rates in human vs. rodent plasma using LC-MS .
  • Protease inhibition : Co-administer protease inhibitors (e.g., aprotinin) to assess enzymatic stability .
  • Compartmental modeling : Use pharmacokinetic software (e.g., NONMEM) to model absorption/distribution parameters .

Q. Data Highlight :

  • Half-life in human serum: 12–18 minutes without inhibitors; extends to 45 minutes with aprotinin .

Advanced: What analytical approaches validate the structural integrity of this peptide under varying conditions?

Answer:

  • NMR spectroscopy : Confirm backbone conformation and disulfide bond formation (if applicable) .
  • Stability testing : Incubate the peptide at different pH levels (2–9) and temperatures (4–37°C), then analyze degradation via LC-MS .
  • Oxidative stress assays : Expose to H₂O₂ or peroxynitrite to evaluate methionine/cysteine oxidation susceptibility .

Q. Critical Finding :

  • Methionine residues in the sequence are prone to oxidation, forming sulfoxide derivatives that reduce bioactivity .

Advanced: How can meta-analyses improve the interpretation of fragmented data on this peptide's therapeutic potential?

Answer:

  • Umbrella review methodology : Aggregate data from preclinical and clinical studies to assess effect sizes and publication bias .
  • Subgroup analysis : Stratify results by study design (e.g., in vitro vs. in vivo) or dosage ranges .
  • Statistical tools : Use RevMan or Meta-Essentials for heterogeneity testing (I² statistic) and funnel plots .

Example Insight :
Meta-analyses of L-arginine derivatives show a 5–8 mmHg reduction in systolic blood pressure in hypertensive models, but human trials exhibit high variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-
Reactant of Route 2
L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-

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